

Evolutionary Conservation of the 26RFa Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 26Rfa, Hypothalamic Peptide,
human

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Introduction

26RFa, also known as pyroglutamylated RF-amide peptide (QRFP), is a neuropeptide that plays a significant role in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and glucose metabolism.[1][2] First identified in the brain of the European green frog, subsequent research has revealed that the 26RFa peptide and its cognate G protein-coupled receptor, GPR103, are highly conserved across the vertebrate phylum, from fish to mammals.[3][4][5] This remarkable evolutionary conservation underscores the fundamental biological importance of the 26RFa/GPR103 signaling system and highlights its potential as a therapeutic target for a range of metabolic disorders. This technical guide provides an in-depth overview of the evolutionary conservation of the 26RFa peptide sequence, details the experimental methodologies used for its characterization, and illustrates its key signaling pathways.

Data Presentation: Sequence Homology of 26RFa

The primary structure of the 26RFa peptide has been remarkably preserved throughout vertebrate evolution. The C-terminal octapeptide, in particular, is fully conserved from amphibians to mammals, suggesting this region is critical for the peptide's biological activity.[4][5] The following tables summarize the quantitative data on the sequence identity of the 26RFa peptide across various species.

Species Comparison	Sequence Identity (%)	Reference
Frog vs. Human	77%	[4]
Frog vs. Rat	65%	[4]
Rat vs. Human	81%	[4]
Human, Rat, and Frog (overall)	~80%	[5]

Species	26RFa Peptide Sequence	Reference
Human	TSGPLGNLAEELNGYSRKKG GFSFRF-NH2	[4]
Rat	ASGPLGLTLAEELSSYSRRKG GFSFRF-NH2	[4]
Frog	VGTALGSLAEELNGYNRKKG GFSFRF-NH2	[4]
Zebra Finch	SGTLGNLAEELINGYNRRKGG FTFRF-NH2	[6]

Experimental Protocols

The discovery and characterization of 26RFa have been facilitated by a combination of classic and modern biochemical and molecular biology techniques.

Protocol 1: Neuropeptide Extraction and Sequencing

This protocol outlines the general steps for the isolation and sequencing of neuropeptides like 26RFa from brain tissue.

1. Tissue Homogenization and Peptide Extraction:

- Excise brain tissue, preferably from the hypothalamus where 26RFa is highly expressed, and immediately snap-freeze in liquid nitrogen to prevent degradation.[7]

- Homogenize the frozen tissue in an acidified organic solvent, such as acidified acetone (acetone:water:hydrochloric acid, 40:6:1 v/v/v) or acidified methanol (90% methanol, 9% glacial acetic acid, 1% water), to precipitate larger proteins and extract smaller peptides.[8][9][10]
- Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.[7]
- Collect the supernatant containing the peptide extract.

2. Peptide Purification:

- Subject the peptide extract to solid-phase extraction (SPE) using a C18 column to desalt and concentrate the peptides.[8]
- Further purify the peptide fraction using multi-step reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile by UV absorbance at 214 nm and 280 nm.

3. Peptide Sequencing:

- Analyze the purified peptide fractions using mass spectrometry (MS), such as MALDI-TOF MS or LC-ESI-IT MS/MS, to determine the mass-to-charge ratio of the peptides.[5][8]
- Perform tandem mass spectrometry (MS/MS) on the peptide of interest to induce fragmentation.
- The resulting fragment ion spectrum is then used for de novo sequencing to elucidate the amino acid sequence of the peptide.[8]

Protocol 2: Molecular Cloning of the 26RFa Precursor cDNA

This protocol describes the steps to identify and sequence the cDNA encoding the precursor protein of 26RFa.

1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from the hypothalamus using a suitable RNA extraction method.
- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification and Cloning:

- Design degenerate primers based on the known amino acid sequence of 26RFa from a related species or homologous sequences found in databases.
- Perform polymerase chain reaction (PCR) using the synthesized cDNA as a template and the designed primers to amplify the 26RFa precursor cDNA.
- Ligate the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).
- Transform the ligated vector into competent E. coli cells and select for positive clones.

3. Sequencing and Analysis:

- Isolate the plasmid DNA from the positive clones and sequence the insert to determine the nucleotide sequence of the 26RFa precursor cDNA.[\[11\]](#)[\[12\]](#)
- Translate the nucleotide sequence to deduce the amino acid sequence of the prepro-26RFa protein.
- Analyze the precursor sequence for the presence of a signal peptide, the mature 26RFa sequence, and potential cleavage sites.[\[4\]](#)

Protocol 3: GPR103 Signaling Assay - cAMP Measurement

This protocol details a common method to assess the functional coupling of GPR103 to G-protein signaling pathways by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Transfection:

- Culture a suitable host cell line, such as HEK293 or CHO cells, that does not endogenously express GPR103.

- Transiently or stably transfect the cells with an expression vector containing the cDNA for GPR103.

2. cAMP Assay:

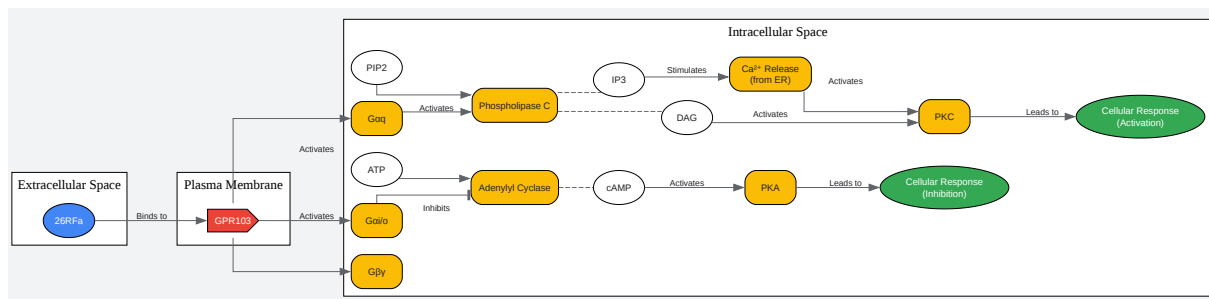
- Plate the transfected cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
- Stimulate the cells with varying concentrations of 26RFa peptide.
- To assess Gi coupling (inhibition of adenylyl cyclase), co-stimulate the cells with forskolin, an activator of adenylyl cyclase.
- Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[\[13\]](#)[\[14\]](#)

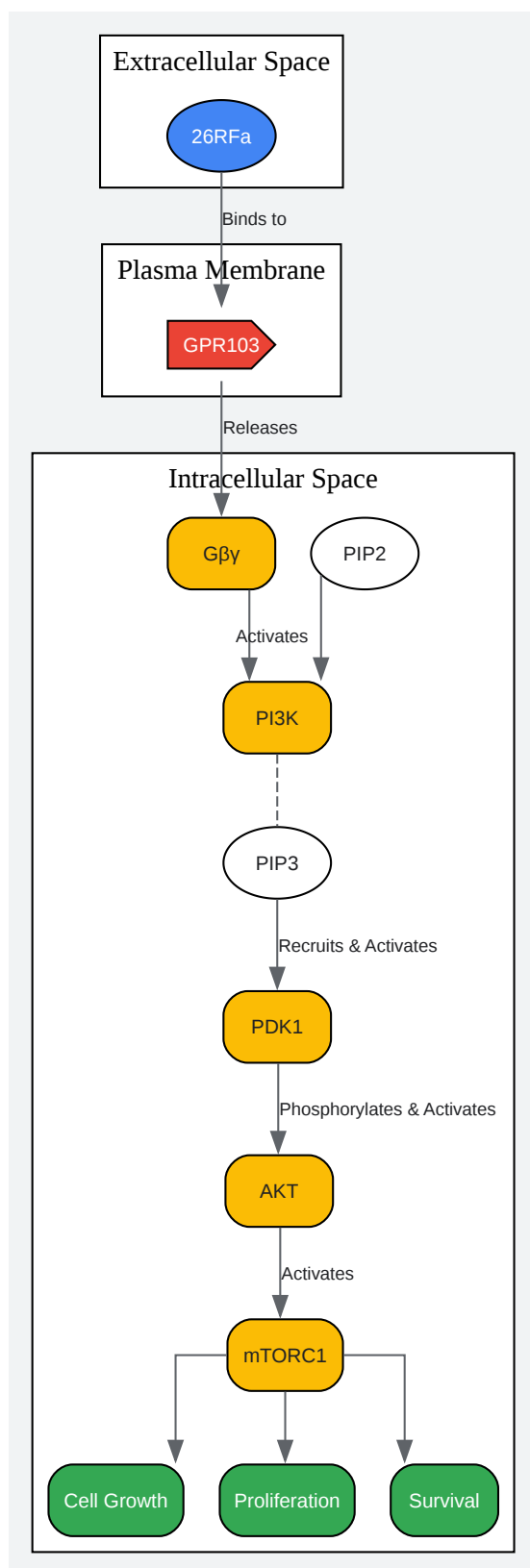
3. Data Analysis:

- Generate dose-response curves by plotting the cAMP concentration against the log of the 26RFa concentration.
- Calculate the EC50 (for Gs coupling) or IC50 (for Gi coupling) values to determine the potency of 26RFa at the GPR103 receptor.[\[13\]](#)

Signaling Pathways

26RFa exerts its biological effects by binding to its receptor, GPR103, which is coupled to heterotrimeric G proteins. The activation of GPR103 initiates downstream signaling cascades that modulate cellular function.





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- To cite this document: BenchChem. [Evolutionary Conservation of the 26RFa Peptide Sequence: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612779#evolutionary-conservation-of-the-26rfa-peptide-sequence]

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